molecular formula C12H20O2 B14601772 Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- CAS No. 58654-20-9

Oxacyclododec-9-en-2-one, 12-methyl-, (9E)-

Katalognummer: B14601772
CAS-Nummer: 58654-20-9
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: IYNKPPZNZQQWKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxacyclododec-9-en-2-one, 12-methyl-, (9E)-, also known as recifeiolide, is a chemical compound with the molecular formula C12H20O2. It is a member of the oxacyclododecene family and is characterized by a twelve-membered ring containing an oxygen atom and a double bond at the 9th position. The compound also features a methyl group at the 12th position, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of a ring-closing metathesis reaction, where a linear diene undergoes cyclization in the presence of a ruthenium-based catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxacyclododec-9-en-2-one: Lacks the methyl group at the 12th position.

    Oxacyclododec-9-en-2-one, 12-methyl-, (E)-: Different stereochemistry at the double bond.

    Oxacyclododec-9-en-2-one, 12-methyl-, (9Z)-: Different configuration of the double bond.

Uniqueness

Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- is unique due to its specific stereochemistry and the presence of the methyl group at the 12th position.

Eigenschaften

CAS-Nummer

58654-20-9

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

12-methyl-1-oxacyclododec-9-en-2-one

InChI

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3

InChI-Schlüssel

IYNKPPZNZQQWKC-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=CCCCCCCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.